(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID
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Overview
Description
®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID is a chiral compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.
Functionalization: The indole core is then functionalized to introduce the necessary substituents. This can be achieved through various reactions such as Friedel-Crafts acylation, alkylation, or halogenation.
Chiral Resolution: The introduction of chirality is achieved through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis involves the use of chiral catalysts or reagents to obtain the desired enantiomer.
Final Steps:
Industrial Production Methods: Industrial production of ®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: ®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and acids, typically under acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological systems, including its role as a ligand for various receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Methylindole: A simpler indole derivative with fewer substituents.
1H-Indole-3-acetic acid: Another indole derivative with a different substitution pattern.
Uniqueness: ®-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties. Its ability to interact with specific receptors and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
105119-82-2 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
(2R)-2-(2-methylindol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-7-10-5-3-4-6-11(10)13(8)9(2)12(14)15/h3-7,9H,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
VMPIDMASVXEVNM-SECBINFHSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(C)C(=O)O |
Origin of Product |
United States |
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